(5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride
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Overview
Description
(5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride: is a chemical compound belonging to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological and clinical applications, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: : This can be achieved by reacting o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Phenethyl Group: : The phenethyl group can be introduced through a nucleophilic substitution reaction.
Hydroxylation: : The hydroxyl group is introduced at the appropriate position on the benzimidazole ring.
Dihydrochloride Formation: : The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-pressure conditions, and specialized catalysts to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: : Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential antimicrobial and antiviral properties.
Medicine: : Studied for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
(5-amino-1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride: is compared with other similar compounds, such as:
1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol
**2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)
2-Mercapto-1H-benzo[d]imidazol-5-yl) (phenyl)methanone
These compounds share the benzimidazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
[5-amino-1-(2-phenylethyl)benzimidazol-2-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O.2ClH/c17-13-6-7-15-14(10-13)18-16(11-20)19(15)9-8-12-4-2-1-3-5-12;;/h1-7,10,20H,8-9,11,17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELPYHIMNJRNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)N)N=C2CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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